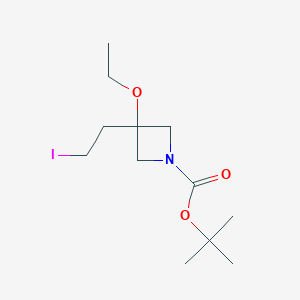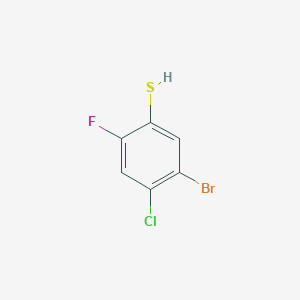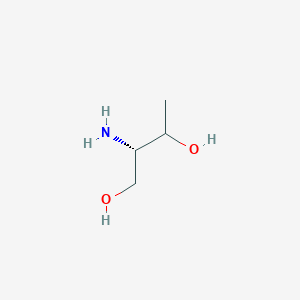
(2S)-2-Aminobutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Aminobutane-1,3-diol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amine group (-NH2) and two hydroxyl groups (-OH) attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Aminobutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 2-amino-3-butanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts. For example, enzymes such as carbonyl reductase can be employed to catalyze the asymmetric reduction of 2-amino-3-butanone, resulting in the desired product with high enantiomeric purity. This method is advantageous due to its environmental friendliness and scalability .
化学反应分析
Types of Reactions
(2S)-2-Aminobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2S)-2-Aminobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S)-2-Aminobutane-1,3-diol involves its interaction with specific molecular targets. The amine and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can act as a ligand, binding to active sites and influencing biochemical pathways .
相似化合物的比较
Similar Compounds
- (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol
- (2S)-2,3-Diaminobutanoic Acid
Uniqueness
(2S)-2-Aminobutane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
920277-18-5 |
|---|---|
分子式 |
C4H11NO2 |
分子量 |
105.14 g/mol |
IUPAC 名称 |
(2S)-2-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3?,4-/m0/s1 |
InChI 键 |
MUVQIIBPDFTEKM-BKLSDQPFSA-N |
手性 SMILES |
CC([C@H](CO)N)O |
规范 SMILES |
CC(C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


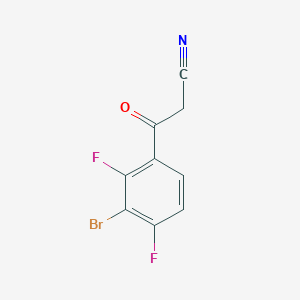
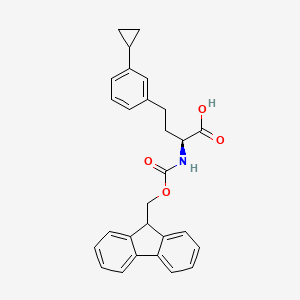

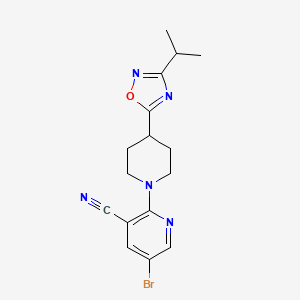
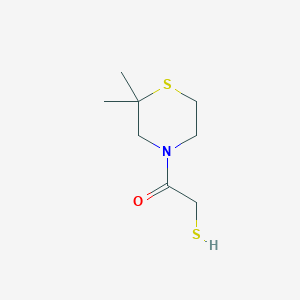
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
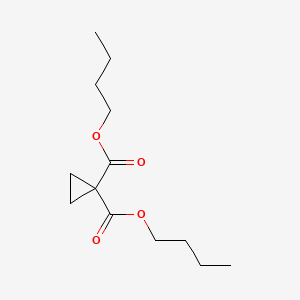
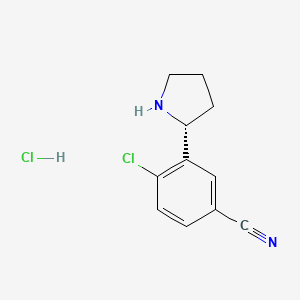

![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
